molecular formula C13H20N4O4 B13138795 2,2'-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol CAS No. 85896-25-9

2,2'-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol

Cat. No.: B13138795
CAS No.: 85896-25-9
M. Wt: 296.32 g/mol
InChI Key: YAQKVHDUVGFABU-UHFFFAOYSA-N
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Description

Properties

CAS No.

85896-25-9

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

2-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H20N4O4/c1-3-9-20-12-14-11(17(5-7-18)6-8-19)15-13(16-12)21-10-4-2/h3-4,18-19H,1-2,5-10H2

InChI Key

YAQKVHDUVGFABU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC(=N1)N(CCO)CCO)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and ethanolamine. The reaction proceeds through the following steps:

    Step 1: Cyanuric chloride reacts with allyl alcohol in the presence of a base to form 4,6-bis(allyloxy)-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with ethanolamine to form the final compound, 2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Triazine-Based Compounds

Structural and Functional Group Variations

The triazine core allows diverse functionalization, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight LogP Key Applications References
This compound Allyloxy, ethanol 296.32 0.84 HPLC separations; analytical chemistry
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol Octylthio, tert-butylphenol ~600 (estimated) >5.0 Antioxidants; stabilizers in polymers
2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol 2,4-Dimethylphenyl, octyloxy phenol 509.60 ~6.2 UV absorber in sunscreens; coatings
Hexakis(hydroxymethyl)melamine Six hydroxymethyl groups 306.27 -2.1 Crosslinking agent in resins; textiles
4,4'-Bis[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid Bis(2-hydroxyethyl)amino, methoxy, sulfonic acid 899.95 -1.5 Fluorescent brighteners; dyes

Key Comparative Insights

Polarity and Solubility :
  • The target compound exhibits moderate hydrophilicity (LogP = 0.84), making it suitable for aqueous-organic HPLC mobile phases .
  • Compounds with sulfonic acid groups (e.g., ) or hydroxymethyl substituents () are highly hydrophilic, whereas octylthio or aryl derivatives () are hydrophobic .
Stability and Reactivity :
  • Allyloxy groups in the target compound may undergo hydrolysis or polymerization under acidic/alkaline conditions, limiting its use in harsh environments.
  • Alkylthio (e.g., ) or aryl substituents () enhance thermal and chemical stability, favoring applications in plastics or UV protection .

Biological Activity

2,2'-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a triazine core substituted with allyloxy groups. Its molecular formula is C11H16N4O3C_{11}H_{16}N_4O_3, and it has a molar mass of approximately 248.27 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods that include nucleophilic substitution and condensation reactions involving triazine derivatives .

Antimicrobial Activity

Research has demonstrated that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
10lE. coli8 μg/mL
10lS. aureus2 μg/mL
10dP. aeruginosa16 μg/mL

The results indicate that certain derivatives exhibit potent activity against Gram-positive bacteria with MIC values as low as 2 μg/mL .

Anticancer Activity

The antiproliferative effects of triazine-based compounds have been evaluated in various cancer cell lines. For instance, studies on related triazine derivatives showed promising results against breast and lung cancer cell lines . The mechanisms of action often involve the inhibition of specific cellular pathways rather than direct cytotoxicity.

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (μM)
Triazine derivative AMCF-7 (Breast)15
Triazine derivative BA549 (Lung)20

These findings suggest that the biological activity of these compounds may be mediated through multiple mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of several triazine derivatives against S. aureus and found that specific modifications to the triazine ring enhanced antibacterial efficacy significantly compared to standard antibiotics like amoxicillin .
  • Case Study on Anticancer Properties : Research conducted on fluorinated triazine derivatives indicated their potential as anticancer agents due to their ability to inhibit tumor growth in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Use nucleophilic substitution reactions between 4,6-dichloro-1,3,5-triazine derivatives and allyloxy groups under reflux conditions (e.g., DMSO or ethanol as solvents).
  • Step 2 : Introduce the bisethanol moiety via imine linkage under basic conditions (e.g., K₂CO₃ or NaH).
  • Yield Optimization : Monitor reaction progress using HPLC or TLC. Adjust stoichiometry (e.g., 1:2.2 molar ratio of triazine to ethanolamine) and temperature (80–100°C) to mitigate side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (water-ethanol mixtures) .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm allyloxy (-OCH₂CH=CH₂) and ethanolamine (-N(CH₂CH₂OH)₂) groups. Look for triplet signals at δ 4.5–5.5 ppm (allyl protons) and δ 3.6–3.8 ppm (ethanolamine CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–370).
  • Elemental Analysis : Match calculated vs. observed C/H/N/O percentages to confirm stoichiometry .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

  • Solubility Profile :

  • Polar solvents : High solubility in DMSO, DMF, and ethanol due to hydrogen-bonding hydroxyl groups.
  • Non-polar solvents : Limited solubility in hexane or toluene.
    • Experimental Design : Use DMSO for reaction media and ethanol for recrystallization. For biological assays, pre-dissolve in DMSO and dilute with aqueous buffers (≤1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How does the compound’s stability under UV light or oxidative conditions affect its application in photochemical studies?

  • Stability Analysis :

  • UV Exposure : Conduct accelerated degradation tests (e.g., 254 nm UV lamp for 24–72 hours). Monitor via UV-Vis spectroscopy for absorbance shifts (e.g., loss of triazine π→π* transitions at ~270 nm) .
  • Oxidative Stress : Treat with H₂O₂ (1–5% v/v) and analyze by LC-MS for degradation products (e.g., triazine ring cleavage or allyl group oxidation).
  • Mitigation Strategies : Incorporate antioxidants (e.g., BHT) or UV stabilizers (e.g., benzophenone derivatives) .

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Computational Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with triazine-binding enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between ethanolamine hydroxyls and active-site residues .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
    • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do contradictory spectral data (e.g., NMR shifts) between synthesized batches arise, and how can they be resolved?

  • Root Cause Analysis :

  • Stereochemical Variations : Check for atropisomerism in the triazine-ethanolamine linkage using variable-temperature NMR .
  • Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., mono-allylated intermediates or hydrolyzed triazines).
    • Resolution : Optimize reaction conditions (e.g., inert atmosphere to prevent oxidation) and standardize purification protocols .

Contradictions in Literature

  • Synthetic Yields : Reports vary from 65% (Badie et al., 2014 method) to >80% (optimized protocols). Differences attributed to solvent choice (DMSO vs. ethanol) and reaction time .
  • Biological Activity : Fluorescent triazine derivatives show conflicting cytotoxicity data, possibly due to impurity profiles or cell-line variability .

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